1,1-Dimethyl-1-silacyclopentane

Descripción

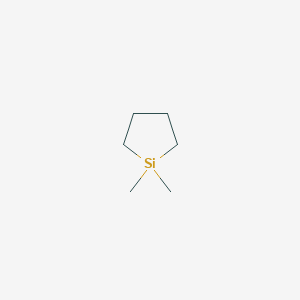

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dimethylsilolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQBKCRYCZJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147942 | |

| Record name | 1,1-Dimethyl-1-silacyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-54-4 | |

| Record name | 1,1-Dimethyl-1-silacyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl-1-silacyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. For 1,1-dimethyl-1-silacyclopentane, these methods reveal the characteristic frequencies associated with the stretching and bending of its chemical bonds, as well as the motions of the silacyclopentane (B13830383) ring.

Infrared Spectroscopic Analysis of this compound

The infrared spectrum of this compound, typically recorded in the gas, liquid, and solid phases, offers a detailed fingerprint of its molecular vibrations. The analysis of the IR spectrum is crucial for identifying functional groups and understanding the molecule's symmetry and conformational properties. In a foundational study, the infrared spectra of this compound were recorded from 33 to 4000 cm⁻¹. The observed bands were assigned to the fundamental vibrational modes of the molecule, providing a basis for a comprehensive conformational analysis.

Raman Spectroscopic Analysis of this compound

Complementing the infrared data, Raman spectroscopy provides information on the vibrational modes that involve a change in the polarizability of the molecule. The Raman spectrum of this compound has been investigated in both the liquid and solid states. researchgate.net The depolarization ratios of the Raman bands in the liquid phase are particularly useful for distinguishing between symmetric and asymmetric vibrations, which is essential for an accurate assignment of the normal modes. researchgate.net

Assignment of Normal Modes and Vibrational Frequencies

A detailed assignment of the 48 normal modes of vibration for this compound has been performed based on the analysis of both infrared and Raman spectra. researchgate.net These assignments are supported by the depolarization ratios of the Raman bands and a normal coordinate calculation, which models the vibrational frequencies and the potential energy distribution for each mode. The molecule is proposed to have a twisted C₂ conformation for the ring skeleton. researchgate.net

Below is a table summarizing a selection of the assigned fundamental vibrational frequencies for this compound.

| Frequency (cm⁻¹) | Approximate Description of Mode | Symmetry |

| 2954 | CH₃ asymmetric stretch | A, B |

| 2898 | CH₃ symmetric stretch | A, B |

| 1450 | CH₂ scissoring | A, B |

| 1249 | Si(CH₃)₂ symmetric deformation | A |

| 830 | Si-C stretch | A |

| 690 | Si-C stretch | B |

| 470 | Ring deformation | A |

| 185 | Ring puckering | B |

Note: This table presents a selection of vibrational modes for illustrative purposes. A and B refer to the symmetry species of the C₂ point group.

Rotational Spectroscopy and Molecular Structure Determination

Chirped-Pulse Fourier Transform Microwave Spectroscopy Applications

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for rapidly acquiring broadband rotational spectra. acs.orgyoutube.com This method is particularly well-suited for studying molecules with multiple conformers or for the analysis of complex mixtures. acs.org An application of CP-FTMW to a related compound, 1,1-difluoro-1-silacyclopentane, successfully identified the ground state rotational spectrum and that of several isotopologues in natural abundance. This allowed for the unambiguous determination that the molecule adopts a C₂ (half-chair) conformation. A similar approach would be highly effective in determining the precise rotational constants and conformational details of this compound.

Isotopic Substitution Studies and Kraitchman Analysis for Structural Parameters

To determine the precise molecular structure, the rotational spectra of various isotopically substituted species of the molecule are measured. By observing the changes in the moments of inertia upon isotopic substitution (e.g., with ¹³C, ²⁹Si, ³⁰Si), the coordinates of the substituted atoms within the principal axis system of the parent molecule can be calculated.

Kraitchman's equations are then used to determine the atomic coordinates from the changes in the moments of inertia of the parent and isotopically substituted molecules. This analysis yields an accurate experimental substitution structure (rₛ) of the molecule. For instance, in the study of 1,1-difluoro-1-silacyclopentane, the analysis of the rotational spectra of the parent molecule and its ¹³C, ²⁹Si, and ³⁰Si isotopologues provided the necessary data to determine key structural parameters, including bond lengths and angles. A similar isotopic substitution study on this compound would be required to experimentally determine its detailed molecular geometry.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organosilicon compounds, including substituted silacyclopentanes. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, significant information regarding the electronic environment, connectivity, and stereochemistry of these cyclic systems can be deduced.

The ¹H NMR spectra of substituted silacyclopentanes provide valuable information about the arrangement of protons within the molecule. In studies of 2,5-dimethyl-1-phenyl-1-silacyclopentane isomers, the chemical shifts of the methyl protons attached to the silicon atom and the C2/C5 methyl groups are particularly diagnostic.

The protons of the methyl groups attached directly to the silicon atom typically appear as singlets in the upfield region of the spectrum. The ring protons exhibit more complex splitting patterns, appearing as multiplets due to spin-spin coupling with neighboring protons. The precise chemical shifts are influenced by the nature and stereochemical orientation of the substituents on both the silicon atom and the carbon framework of the ring.

For instance, in the geometric isomers of 1,2,5-trimethyl-1-silacyclopentane, the chemical shifts of the Si-methyl and C-methyl protons are distinct enough to allow for differentiation between the isomers.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Isomers of Substituted Silacyclopentanes

| Compound Isomer | Si-CH₃ | C-CH₃ |

| E,E-1,2,5-trimethyl-1-silacyclopentane | 0.04 | 1.01 |

| E,Z-1,2,5-trimethyl-1-silacyclopentane | 0.02, 0.05 | 0.99, 1.02 |

| Z,Z-1,2,5-trimethyl-1-silacyclopentane | 0.07 | 0.98 |

Data compiled from studies on substituted silacyclopentanes.

Carbon-13 NMR spectroscopy offers a wider spectral dispersion and provides direct insight into the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and steric interactions, making this technique especially powerful for distinguishing between stereoisomers.

In substituted silacyclopentanes, the carbons of the methyl groups attached to silicon resonate at a significantly different frequency than the ring carbons and the carbons of other substituents. The ring carbons (C2/C5 and C3/C4) also show distinct signals. Steric compression, such as that occurring in cis (or Z) isomers, typically causes an upfield shift (to a lower ppm value) for the involved carbon atoms compared to their counterparts in trans (or E) isomers. This "gamma-gauche" effect is a key diagnostic tool.

For the isomers of 2,5-dimethyl-1-phenyl-1-silacyclopentane, the ¹³C chemical shifts of the Si-phenyl carbons, the ring carbons, and the C-methyl carbons all provide data for structural assignment. The difference in chemical shifts for the C-methyl carbons between the E,E and Z,Z isomers can be particularly informative.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Isomers of Substituted Silacyclopentanes

| Compound Isomer | Si-C (ipso) | Ring C2/C5 | Ring C3/C4 | C-CH₃ |

| E,E-2,5-dimethyl-1-phenyl-1-silacyclopentane | 137.9 | 20.3 | 33.7 | 18.0 |

| Z,Z-2,5-dimethyl-1-phenyl-1-silacyclopentane | 137.9 | 19.3 | 33.7 | 15.6 |

Data compiled from studies on substituted silacyclopentanes.

The assignment of geometric isomers (e.g., cis/trans or E/Z) of substituted silacyclopentanes relies on the systematic analysis of differences in ¹H and ¹³C NMR chemical shifts. The underlying principle is that different spatial arrangements of substituents lead to distinct magnetic environments for the nuclei.

A key strategy involves comparing the chemical shifts of the methyl groups on the ring carbons (e.g., C2 and C5). In the Z,Z isomer, where both methyl groups are on the same side of the ring relative to the substituent on silicon, they experience greater steric hindrance. This steric compression leads to a noticeable upfield shift in the ¹³C NMR spectrum for the methyl carbons compared to the E,E isomer, where they are on opposite sides and thus less sterically crowded. A similar, though often less pronounced, effect can be observed for the proton signals of these methyl groups. The E,Z isomer, being asymmetric, will show separate signals for each of the non-equivalent methyl groups, with chemical shifts typically falling between those of the symmetric E,E and Z,Z isomers.

By carefully comparing the spectra of an isomeric mixture, each isomer can be confidently assigned based on these predictable shielding effects.

Electron Diffraction Studies for Gas-Phase Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the absence of intermolecular forces that are present in liquid or solid states. wikipedia.org While a specific GED study for this compound was not available, extensive research on the parent compound, silacyclopentane, provides a robust model for its geometry.

Studies on silacyclopentane have shown that the five-membered ring is not planar but adopts a puckered conformation to relieve torsional strain. The most stable conformation is the twisted C₂ form (twist-envelope). This conformation is more stable than the planar C₂ᵥ form, with a calculated barrier to planarity of approximately 30.6 kJ/mol. The substitution of the two hydrogen atoms on the silicon with methyl groups, as in this compound, is not expected to fundamentally alter this preferred twisted conformation of the ring.

Based on adjusted r₀ structural parameters from combined microwave spectroscopy and ab initio calculations for silacyclopentane, the key geometric parameters for the ring can be established. These provide the best estimate for the structure of the silacyclopentane ring in the 1,1-dimethyl derivative.

Table 3: Key Geometric Parameters for the Silacyclopentane Ring from Spectroscopic and Computational Data

| Parameter | Value |

| Bond Length (Si-C) | 1.890(5) Å |

| Bond Length (C-C) | 1.535 - 1.547(5) Å |

| Bond Angle (∠C-Si-C) | 95.9(5)° |

| Bond Angle (∠Si-C-C) | 103.3(5)° |

| Bond Angle (∠C-C-C) | 107.9(5)° |

| Dihedral Angle (∠Si-C-C-C) | 38.3(3)° |

| Dihedral Angle (∠C-C-C-C) | 52.4(3)° |

Data from a study on silacyclopentane (c-C₄H₈SiH₂).

Mass Spectrometric Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) of this compound (molecular weight: 114.26 g/mol ) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. nist.gov The process begins with the ionization of the molecule to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments.

The mass spectrum is characterized by a prominent molecular ion peak at m/z 114. The base peak, representing the most abundant fragment ion, appears at m/z 99. This corresponds to the loss of a methyl radical (•CH₃, mass 15) from the molecular ion, a highly favorable fragmentation pathway due to the formation of a stable tertiary silicenium ion.

Another significant fragmentation involves the loss of an ethene molecule (C₂H₄, mass 28) from the molecular ion, leading to a peak at m/z 86. This fragmentation is characteristic of five-membered rings and proceeds through a retro-Diels-Alder-type cleavage of the ring. Further fragmentation of the primary ions leads to other smaller ions observed in the spectrum.

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Identity | Relative Intensity (%) |

| 114 | [C₆H₁₄Si]⁺˙ | Molecular Ion [M]⁺˙ | ~40 |

| 99 | [(CH₃)Si(C₄H₈)]⁺ | [M - CH₃]⁺ | 100 |

| 86 | [C₄H₁₀Si]⁺˙ | [M - C₂H₄]⁺˙ | ~35 |

| 71 | [C₃H₇Si]⁺ | [M - C₂H₄ - CH₃]⁺ | ~30 |

| 59 | [C₂H₇Si]⁺ | [HSi(CH₃)₂]⁺ | ~60 |

Data sourced from the NIST WebBook. nist.gov Relative intensities are approximate.

Photoionization Mass Spectrometry and Energetic Insights

Photoionization mass spectrometry is a powerful technique for determining the precise energy required to remove an electron from a molecule, known as the ionization energy. It also allows for the measurement of appearance energies for various fragment ions, providing valuable data on bond dissociation energies and the thermochemistry of the fragmentation pathways.

In the study of this compound, photoionization mass spectrometry reveals significant details about its molecular stability and fragmentation patterns. The ionization energy corresponds to the formation of the molecular ion (M+), while appearance energies mark the energetic threshold for the formation of specific fragment ions.

Key energetic data for this compound and its fragments have been determined. The primary fragmentation pathway observed involves the loss of a methyl group, a common process for silicon-containing compounds. This is due to the relative weakness of the silicon-carbon bond compared to carbon-carbon bonds. Another notable fragmentation process is the loss of ethylene (B1197577).

The precise values for the ionization and appearance energies are critical for understanding the ion chemistry of this compound. These experimental values can be compared with theoretical calculations to validate computational models and to gain a deeper understanding of the electronic structure and bonding within the molecule.

Below is a table summarizing the key energetic data obtained from photoionization mass spectrometry studies of this compound.

| Ion | Chemical Formula | Appearance Energy (eV) |

| C6H14Si+ | C6H14Si | 8.65 |

| C5H11Si+ | C5H11Si | 9.71 |

| C4H8Si+ | C4H8Si | 10.15 |

Quantum Chemical and Computational Investigations

Ab Initio Molecular Orbital Calculations

Ab initio calculations, which are based on first principles of quantum mechanics, offer a detailed understanding of the electronic structure and related properties of molecules. For cyclic silicon compounds, these methods have been instrumental in elucidating vibrational spectra and geometric parameters. While specific studies on 1,1-dimethyl-1-silacyclopentane are not extensively detailed in the public domain, research on analogous compounds like 1-bromo-1-silacyclopentane provides a strong comparative framework.

Force Constant and Frequency Calculations

For the related compound, 1-bromo-1-silacyclopentane, ab initio calculations using the Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G(d) basis set have been employed to compute force constants and vibrational frequencies. nih.gov These calculations are crucial for the assignment of vibrational spectra. The computed frequencies from these theoretical models provide a basis for understanding the fundamental vibrational modes of the silacyclopentane (B13830383) ring.

Infrared Intensity and Raman Activity Predictions

The same MP2(full)/6-31G(d) level of theory has been utilized to predict the infrared intensities and Raman activities for 1-bromo-1-silacyclopentane. nih.gov These theoretical predictions are essential for interpreting experimental infrared and Raman spectra, allowing for the assignment of observed bands to specific molecular vibrations. The correlation between calculated and experimental spectra helps to confirm the molecular structure and conformational preferences.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method for studying the properties of organosilicon compounds due to its balance of computational cost and accuracy.

Conformational Energy Landscape Analysis

DFT calculations, specifically using the B3LYP method, have been applied to investigate the conformational stability of the silacyclopentane ring system. In the case of 1-bromo-1-silacyclopentane, these calculations have shown that the twisted (C1) conformation is the most stable form. nih.gov The envelope conformers, with either axial or equatorial bromine, are predicted to be saddle points on the potential energy surface. nih.gov DFT methods generally predict lower energies for the envelope forms compared to MP2 calculations. nih.gov

Pseudorotational Potential Energy Surfaces

The puckering of the five-membered silacyclopentane ring can be described by a pseudorotational potential energy surface. This surface maps the energy changes as the molecule moves through its various twisted and envelope conformations. For 1-bromo-1-silacyclopentane, ab initio calculations at the MP2(full) level with various basis sets predict that the envelope-axial and envelope-equatorial conformers are saddle points, with the planar conformer being significantly higher in energy by approximately 900 cm⁻¹ (5.98 kJ/mol). nih.gov DFT calculations also support the non-planar nature of the ring, although energy differences between conformers can vary with the functional used. nih.gov

| Calculation Type | Method | Basis Set | Findings for Silacyclopentane Analogs |

| Force Constant & Frequency | Ab Initio MP2(full) | 6-31G(d) | Provided data to support vibrational assignments. nih.gov |

| IR & Raman Predictions | Ab Initio MP2(full) | 6-31G(d) | Calculated intensities and activities to aid spectral interpretation. nih.gov |

| Geometrical Optimization | Ab Initio MP2(full) | 6-311+G(2df,2pd) | Estimated r0 structural parameters. nih.gov |

| Conformational Analysis | DFT | B3LYP | Predicted the twisted form to be the most stable conformer. nih.gov |

| Pseudorotational Surface | Ab Initio MP2(full) | up to 6-311+G(2df,2pd) | Identified envelope conformers as saddle points and a high-energy planar state. nih.gov |

Transition State Characterization in Reaction Pathways

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For this compound, theoretical studies have explored its potential reaction pathways, such as thermal decomposition (pyrolysis) and ring-opening reactions. The characterization of transition states is paramount in these investigations as they represent the highest energy barrier along the reaction coordinate, governing the kinetics of the transformation.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures. A transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For instance, in the pyrolysis of related silacyclobutanes, a concerted mechanism is often proposed for the formation of ethene and a silene intermediate. Similar pathways can be computationally explored for this compound. The transition state for such a reaction would exhibit elongated Si-C and C-C bonds that are breaking, and forming C=C and Si=C double bonds. The energy of this transition state, relative to the ground state of the reactant, provides the activation energy for the reaction.

While specific transition state data for this compound is not abundant in publicly accessible literature, the principles of transition state theory provide a robust framework for its investigation. The geometry of a transition state can be computationally optimized, and its energetic properties provide critical insights into the feasibility and mechanism of a given reaction.

Basis Set and Functional Selection in Theoretical Modeling

The accuracy of quantum chemical calculations is intrinsically linked to the choice of the theoretical method (functional) and the atomic orbital basis set. For organosilicon compounds like this compound, these choices are critical for obtaining reliable predictions of molecular properties.

Functionals: Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are particularly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in this regard and has been shown to provide good results for a wide range of organic and organometallic systems. researchgate.net More modern functionals, such as those from the M06 suite, are also increasingly employed as they can offer improved performance for main-group chemistry and non-covalent interactions.

Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. For silicon-containing compounds, it is crucial to use basis sets that include polarization functions (e.g., d functions on heavy atoms and p functions on hydrogen) to accurately describe the bonding environment around the silicon atom. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311+G(d,p), are commonly used. nih.gov The latter includes diffuse functions (+) which are important for describing anions or systems with significant electron density far from the nuclei. Correlation-consistent basis sets, such as cc-pVTZ, developed by Dunning and coworkers, offer a systematic way to approach the complete basis set limit, albeit at a higher computational cost.

The selection of an appropriate functional and basis set is often a compromise between desired accuracy and available computational resources. Validation of the chosen level of theory against experimental data, where available, is a crucial step in any computational study.

Comparative Computational Analysis with Related Silacyclic Systems

To better understand the properties of this compound, it is instructive to compare its computationally derived characteristics with those of related silacyclic systems, such as silacyclobutane (B14746246) and silacyclohexane, as well as their substituted derivatives.

One of the key properties for comparison is ring strain . Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). Computational methods can provide quantitative estimates of ring strain energy. For cycloalkanes, cyclobutane (B1203170) exhibits significant ring strain, which is partially relieved in cyclopentane (B165970) and further minimized in cyclohexane. A similar trend is expected for the corresponding silacyclic compounds.

The introduction of methyl groups on the silicon atom, as in this compound, influences the conformational landscape and can affect the ring strain. In disubstituted cyclohexanes, the relative stability of conformers is determined by the steric bulk of the substituents and the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org Similar principles apply to silacyclic systems, although the longer Si-C bonds compared to C-C bonds can alter the magnitude of these interactions.

A comparative analysis could involve calculating the geometries, vibrational frequencies, and relative energies of a series of silacyclic compounds. For example, a comparison of the ring puckering potential and barrier to planarity in silacyclopentane versus this compound can reveal the effect of gem-dimethyl substitution on the ring's flexibility.

Below is a hypothetical data table illustrating the kind of comparative data that can be generated through computational studies. Please note that these values are for illustrative purposes and are not from a specific cited study on this exact series.

| Compound | Ring Strain (kcal/mol) | Si-C Bond Length (Å) | C-Si-C Angle (°) |

| Silacyclobutane | 26.5 | 1.89 | 78.5 |

| 1,1-Dimethylsilacyclobutane | 25.8 | 1.90 | 78.2 |

| Silacyclopentane | 6.5 | 1.88 | 95.0 |

| This compound | 6.2 | 1.89 | 94.5 |

| Silacyclohexane | 1.2 | 1.87 | 109.8 |

| 1,1-Dimethylsilacyclohexane | 1.5 | 1.88 | 109.5 |

Such a comparative analysis highlights the trends in structural parameters and energetics as a function of ring size and substitution, providing a deeper understanding of the chemical and physical properties of this compound within the broader context of silacyclic chemistry.

Reaction Pathways and Mechanistic Studies

Halogenation Reactions

Halogenation of alkanes is a classic example of a substitution reaction, and in the case of 1,1-dimethyl-1-silacyclopentane, it offers a window into the regioselectivity imparted by the silicon atom. libretexts.org

The free radical chlorination of this compound proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. The reaction is typically initiated by heat or light, which causes the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals. libretexts.org These highly reactive radicals then abstract a hydrogen atom from the silacyclopentane (B13830383) ring, generating a carbon-centered radical and hydrogen chloride (HCl). This alkyl radical subsequently reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, thus propagating the chain. The process continues until the concentration of reactants decreases and radical-radical combination reactions (termination) become more probable.

A key aspect of the halogenation of this compound is the regioselectivity of the reaction, which refers to the preference for reaction at specific positions on the ring. The distribution of the resulting monochlorinated isomers is not statistical, indicating that the silicon atom exerts a directing effect. masterorganicchemistry.com

Experimental studies on the free-radical chlorination of this compound have shown a preference for chlorination at the β- and γ-positions (C-3 and C-4) over the α-position (C-2) relative to the silicon atom. This selectivity is attributed to the electronic effects of the silyl (B83357) group. The silicon atom can stabilize a radical at the β-position through a phenomenon known as β-silicon effect, which involves hyperconjugation between the C-Si bond and the p-orbital of the radical.

The relative reactivity of the different C-H bonds in the ring determines the final isomer distribution. While chlorination is generally less selective than bromination, a noticeable preference is still observed. masterorganicchemistry.com

Table 1: Isomer Distribution in the Free-Radical Chlorination of this compound

| Product Isomer | Relative Yield (%) |

| 2-Chloro-1,1-dimethyl-1-silacyclopentane | (Data not available in search results) |

| 3-Chloro-1,1-dimethyl-1-silacyclopentane | (Data not available in search results) |

C(sp³)-H Functionalization Reactions

The selective functionalization of otherwise unreactive C(sp³)-H bonds is a major goal in modern organic synthesis. The use of transition metal catalysts has emerged as a powerful strategy to achieve this transformation. youtube.com

Dirhodium catalysts are effective in promoting intramolecular C-H amination reactions. While specific studies on this compound were not detailed in the search results, the general mechanism involves the formation of a metal-nitrenoid intermediate from a suitable nitrogen-containing precursor. This reactive intermediate can then insert into a C-H bond, forming a new C-N bond. The regioselectivity of this process is often dictated by the proximity of the C-H bonds to the catalytic center and the electronic and steric properties of the substrate.

Understanding the kinetics and the factors that determine selectivity is crucial for optimizing C-H activation reactions. The cleavage of the C-H bond is often the rate-determining and selectivity-determining step in these catalytic cycles. youtube.com The transition state for this step is influenced by the nature of the metal catalyst, the ligands, and the substrate itself. youtube.com For inner-sphere mechanisms, the formation of a carbon-metal bond is a key event, and the stability of this intermediate can influence the reaction pathway. youtube.com Factors such as bond dissociation energies and the acidity of the C-H bonds can play a role in determining which C-H bond is preferentially activated.

Ring Transformation and Enlargement Reactions

Silacycloalkanes can undergo various ring transformation and enlargement reactions, providing access to a wider range of organosilicon compounds. These reactions often involve the cleavage of one or more bonds within the ring followed by rearrangement or insertion of new atoms. For example, the thermal decomposition of related compounds like 1,1-dimethyl-1-silacyclobutane is known to produce unstable intermediates containing silicon-carbon double bonds, which can then undergo further reactions. rsc.org While specific examples for this compound were not found, analogous pathways involving ring-opening and subsequent reactions with other reagents are plausible.

Nucleophile-Mediated Ring Expansions

The silicon atom in organosilicon compounds like this compound can act as a Lewis acidic center, accepting a ligand to form hyper-coordinate species. This change in coordination number from four to five or six enhances the nucleophilicity of the groups attached to the silicon and activates the silicon-carbon bond towards cleavage. nih.gov This principle underlies nucleophile-mediated ring expansion reactions. The formation of these penta- or hexa-coordinate silicon complexes renders the silicon-carbon bond more susceptible to electrophilic attack, a concept that has been pivotal in developing new synthetic transformations. nih.gov

Oxidative Cleavage of Carbon-Silicon Bonds in Ring Systems

The oxidative cleavage of carbon-silicon bonds presents a valuable synthetic strategy. Research has demonstrated that silicon-carbon bonds can be effectively cleaved by hydrogen peroxide (H₂O₂) in the presence of a fluoride (B91410) ion source. nih.gov This reaction proceeds with retention of configuration at the carbon atom, offering a stereospecific method for introducing a hydroxyl group. While initial studies utilized highly concentrated hydrogen peroxide, it was later found that the more practical 30% H₂O₂ is also quite effective for this transformation. nih.gov This method has been successfully applied to five-membered ring systems, where an intramolecular hydrosilylation is followed by oxidative cleavage to yield 1,3-diols with high stereoselectivity. nih.gov

More recent advancements have explored environmentally friendly approaches, such as the electrochemical oxidative cleavage of the C-Si bond in silacyclobutanes to form silyl ethers and silanols. rsc.org This transition-metal-free method offers high atom economy and broad substrate compatibility. rsc.org While not directly focused on this compound, this work highlights the ongoing development of milder and more sustainable methods for C-Si bond cleavage that could potentially be adapted to silacyclopentane systems.

Additionally, enzymes have been engineered to facilitate the cleavage of silicon-carbon bonds. caltech.edu Scientists have utilized directed evolution to develop a cytochrome P450 enzyme that can break the C-Si bonds in siloxanes. caltech.edu This enzymatic approach involves the oxidation of a methyl group attached to the silicon, which in turn facilitates the breaking of the silicon-carbon bond. caltech.edu

Electrophilic Cleavage Reactions of Allylsilanes Derived from Silacyclopentanes

Allylsilanes are versatile reagents in organic synthesis due to the predictable regioselectivity of their reactions with electrophiles. scispace.com The electrophile typically attacks the terminal carbon of the allyl system, leading to the cleavage of the carbon-silicon bond and the formation of a new double bond adjacent to its original position. scispace.com This reactivity is attributed to the stabilization of the intermediate carbocation by the neighboring C-Si bond through σ-π conjugation. scispace.com

The reaction of allylsilanes with anhydrous hydrogen chloride is a classic example of electrophilic cleavage of the carbon-silicon bond. scispace.com For instance, allyltrimethylsilane (B147118) reacts with HCl to produce propene and trimethylsilyl (B98337) chloride. scispace.com This type of reaction demonstrates the fundamental principle of electrophilic substitution where a proton acts as the electrophile.

The electrophilic substitution reactions of vinylsilanes, which are structurally related to allylsilanes, have been shown to be stereospecific. mcgill.ca This allows for the conversion of vinylsilanes into various vinyl halides and α,β-unsaturated ketones and aldehydes with a defined stereochemistry. mcgill.ca The stereochemical outcome is a critical aspect of these reactions, enabling the synthesis of specific isomers.

Allylsilanes can react with carboxylic acids in the presence of a catalyst, such as a catalytic amount of iodine or iodotrimethylsilane, to protect hydroxyl groups. scispace.com The reaction of allylsilanes with acid chlorides in the presence of a Lewis acid like titanium tetrachloride can lead to the formation of cyclopropylmethyl ketones. scispace.com

Cycloaddition Reactions of Silacyclopentadiene Derivatives

Silacyclopentadienes, which can be derived from this compound, can participate in cycloaddition reactions. Computational studies on the cycloaddition of silacyclopropylidenoids to ethylene (B1197577) have shown that these reactions proceed via stepwise mechanisms. researchgate.net The energy barriers for these reactions are influenced by the halogen substituent on the silicon and the solvent used. researchgate.net

Diels-Alder reactions are a prominent class of cycloaddition reactions. youtube.com The stereochemistry and feasibility of these reactions under thermal or photochemical conditions are governed by the symmetry of the frontier molecular orbitals of the diene and dienophile. youtube.com For a [4+2] cycloaddition under thermal conditions, a suprafacial-suprafacial approach is typically allowed. youtube.com The presence of the silicon atom in the diene can influence the electronic properties and, consequently, the reactivity and selectivity of the cycloaddition.

Polymerization Behavior and Advanced Materials Science Applications

Ring-Opening Polymerization of Silacyclopentane (B13830383) Derivatives

The inherent ring strain in cyclic compounds like silacyclopentane derivatives makes them suitable monomers for Ring-Opening Polymerization (ROP). This process involves the cleavage of a bond in the ring, followed by the propagation of the resulting linear chain.

Catalytic Ring-Opening Polymerization Mechanisms

The Ring-Opening Polymerization (ROP) of silacyclopentane and its derivatives can be initiated through various catalytic mechanisms, most notably anionic ROP.

Anionic Ring-Opening Polymerization (AROP): This is a prominent method for polymerizing strained cyclic silanes and carbosilanes. dtic.milepa.gov The process is typically initiated by a strong nucleophile, such as an organolithium compound like butyllithium. epa.gov The initiator attacks a silicon atom in the monomer ring, inducing the cleavage of a silicon-carbon bond and forming a propagating anionic center. This active center then attacks another monomer, continuing the chain growth. youtube.comresearchgate.net For silacyclopent-3-ene (B12353066) derivatives, anionic polymerization is stereospecific, yielding poly(1-sila-cis-pent-3-enes). capes.gov.br

The mechanism for the anionic polymerization of sulfonylaziridines, another class of monomers capable of AROP, is facilitated by an electron-withdrawing sulfonyl group that stabilizes the propagating anion. nsf.gov This principle of stabilizing the active center is crucial for a controlled polymerization process.

The choice of solvent and temperature significantly impacts the polymerization rates and the potential for side reactions. dtic.mil For instance, the anionic polymerization of 1,1-dimethylsilacyclobutane, a related strained carbosilane, proceeds in a living manner at -48°C in a THF-hexane mixture, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. epa.gov

Organocatalytic Ring-Opening Polymerization: While extensively studied for cyclic esters and siloxanes, organocatalysis represents another pathway for ROP. nih.gov These systems use organic bases, sometimes paired with co-catalysts like (thio)ureas, to initiate polymerization. nih.gov This method avoids metal contamination, which is a significant advantage for certain applications. nih.gov The mechanism involves the activation of an initiator (like an alcohol) by the base, which then opens the monomer ring.

Synthesis of Polysilalkylenes and Related Silicon-Containing Polymers

Ring-opening polymerization of silacyclopentane derivatives is a key method for synthesizing polysilalkylenes, which are polymers featuring a backbone of alternating silicon and carbon atoms.

Anionic ROP of 1,1-dimethylsilacyclobutane, a four-membered ring analogue, yields poly(1,1-dimethylsilabutane). epa.gov This polymerization can exhibit a "living" character, meaning it proceeds without termination or chain transfer reactions, which enables the creation of polymers with predictable molecular weights and narrow polydispersity (Mw/Mn values around 1.10). epa.gov

Similarly, the anionic ROP of silacyclopent-3-enes leads to the formation of poly(1-sila-cis-pent-3-enes). capes.gov.br The polymerization of 1,1,3-trimethyl-1-silacyclopent-3-ene at low temperatures (-78°C) has been shown to be regioselective. capes.gov.br The synthesis of polysilanes can also be achieved via the anionic ring-opening of strained cyclotetrasilanes, yielding polymers with molecular weights ranging from 10,000 to 100,000. dtic.mil

These synthetic routes provide access to a variety of silicon-containing polymers. The properties of these polymers can be tailored by controlling the monomer structure and the polymerization conditions, leading to materials with specific thermal, mechanical, and electronic properties.

Table 1: Examples of Anionic ROP of Silacyclobutane (B14746246) Derivatives

| Monomer | Initiator | Conditions | Polymer | Yield (%) | Mn | Mw/Mn | Reference |

|---|---|---|---|---|---|---|---|

| 1,1-dimethylsilacyclobutane | n-Butyllithium | THF-hexane (1:1), -48°C | Poly(1,1-dimethylsilabutane) | 99 | 2400 | 1.10 | epa.gov |

Application as Precursors for Low-k Dielectric Materials

In the manufacturing of advanced semiconductor devices, materials with a low dielectric constant (low-κ) are essential for insulating the microscopic wiring. wikipedia.org Organosilicate glass (OSG) films are a leading class of low-κ materials, and organosilicon compounds, including cyclic derivatives, are critical precursors for their fabrication. google.comnih.gov

Chemical Vapor Deposition (CVD) of Organosilicate Glass (OSG) Films

Chemical Vapor Deposition (CVD) is a standard technique for depositing thin films in the microelectronics industry. nih.gov Plasma-Enhanced CVD (PECVD) is a variation that uses plasma to activate the precursor molecules, allowing for deposition at lower temperatures. google.comnih.gov

In the context of OSG films, a volatile organosilicon precursor is introduced into a reaction chamber along with an oxidant (like O₂, N₂O). nih.govgoogle.com The plasma fragments the precursor, and the reactive species recombine on a substrate to form the OSG film. google.com The resulting material has a structure similar to silicon dioxide, but a fraction of the oxygen atoms are replaced by organic groups (e.g., methyl groups), which lowers the film's density and dielectric constant. google.comnih.gov Various organosilicon precursors have been studied for this purpose, including alkylsilanes, alkoxysilanes, and cyclic siloxanes. nih.govresearchgate.netgelest.com

Role of 1,1-Dimethyl-1-silacyclopentane as a Structure-Forming Precursor

A structure-forming precursor in OSG deposition provides the backbone of the final dielectric film. google.com While specific studies detailing the use of this compound as a primary precursor for OSG films via CVD are not extensively documented in the reviewed literature, its potential role can be inferred from its chemical structure and the behavior of similar compounds.

Cyclic precursors, such as tetramethylcyclotetrasiloxane (TMCTS), are known to be effective in PECVD processes. aip.org The ring structure of these precursors can influence the final film's bonding structure and porosity. nih.govaip.org For example, the ring-opening of cyclic structures can facilitate crosslinking during deposition. nih.gov Therefore, this compound, as a cyclic organosilane, could act as a valuable structure-forming precursor, contributing to a robust, low-density OSG film.

Impact of Porogens on Film Properties

To achieve extremely low dielectric constants (k < 2.5), porosity is intentionally introduced into the OSG films. wikipedia.org This is accomplished by co-depositing the main structure-forming precursor with a second organic precursor known as a "porogen". wikipedia.orgresearchgate.net

The choice of porogen and its concentration have a critical impact on the final properties of the dielectric material.

Dielectric Constant: Increasing the amount of porogen generally leads to higher porosity and a lower dielectric constant. researchgate.net

Mechanical Properties: A major trade-off is the reduction in mechanical strength (hardness and elastic modulus) as porosity increases. researchgate.netresearchgate.net This can create challenges during the integration of these films into the complex structure of an integrated circuit.

Pore Structure: The type of porogen precursor influences the resulting pore size and morphology, which in turn affects the film's properties. researchgate.net

Therefore, the selection of both the structure-forming precursor and the porogen, along with the deposition and curing conditions, must be carefully optimized to achieve a balance between a low dielectric constant and sufficient mechanical integrity for the final device. researchgate.netresearchgate.net

Heterocyclic Organosilicon Compounds in Materials Science

The exploration of heterocyclic organosilicon compounds has opened new frontiers in materials science, primarily due to their unique combination of properties derived from both the inorganic silicon and organic carbon components. Among these, this compound serves as a key monomer for the synthesis of advanced silicon-containing polymers. The polymerization of such silacyclic monomers, particularly through ring-opening polymerization (ROP), allows for the creation of polymers with novel thermal, mechanical, and optical properties.

Development of Functional Silacyclic Polymers

The synthesis of functional polymers from silacyclic monomers like this compound is predominantly achieved through anionic ring-opening polymerization (ROP). This method offers excellent control over the polymer's molecular weight and architecture, leading to materials with tailored functionalities. While direct polymerization of this compound is not extensively documented, the behavior of analogous compounds, such as 1,1-dimethylsilacyclobutane and silacyclopent-3-enes, provides significant insight into its potential for creating functional polymers.

Anionic ROP is typically initiated by organolithium reagents, such as n-butyllithium, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The process involves the nucleophilic attack of the initiator on the silicon atom of the monomer, which induces the cleavage of a silicon-carbon bond and opens the ring. This creates a propagating anionic chain end that can sequentially add more monomer units.

The "living" nature of this polymerization is a key advantage, allowing for the synthesis of well-defined block copolymers. By sequentially adding different monomers, polymers with distinct blocks of polysilacyclopentane and other polymers (like polystyrene) can be created. This approach enables the combination of different material properties within a single polymer chain. Furthermore, the living anionic chain ends can be terminated with various electrophiles to introduce specific functional groups at the polymer chain's terminus.

Research into the anionic ROP of the closely related 1,1-dimethylsilacyclobutane has demonstrated the feasibility of producing high molecular weight poly(1,1-dimethylsilabutane) with a narrow molecular weight distribution. These studies provide a strong basis for the expected polymerization behavior of this compound, suggesting that it too can be a valuable monomer for the development of novel functional polycarbosilanes.

| Initiator/Catalyst | Monomer | Solvent | Temperature (°C) | Resulting Polymer | Reference |

| n-Butyllithium/HMPA | 1,1,3-Trimethyl-1-silacyclopent-3-ene | THF | -78 to -42 | Poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene) | |

| Methyllithium/HMPA | 1-Silacyclopent-3-ene | THF | -78 | Poly(1-sila-cis-pent-3-ene) | |

| n-Butyllithium | 1,1-Dimethylsilacyclobutane | THF/Hexane | -48 | Poly(1,1-dimethylsilabutane) |

Structural Design for Specific Material Properties

The structural design of polymers derived from silacyclic monomers is a critical factor in determining their final material properties. For polymers based on this compound, several structural elements can be tailored to achieve desired characteristics, including thermal stability, mechanical strength, and optical transparency.

Backbone Composition: The backbone of the resulting polymer, poly(1,1-dimethyl-1-silapentane), consists of alternating silicon and carbon atoms. This structure imparts greater thermal stability compared to analogous all-carbon polymers. The presence of the flexible Si-C bond can also lead to a low glass transition temperature, resulting in materials that are flexible at room temperature.

Side Groups: The methyl groups attached to the silicon atom in this compound play a significant role in the polymer's properties. These non-polar groups contribute to the polymer's hydrophobicity and solubility in organic solvents. By substituting these methyl groups with other organic functionalities, either on the monomer before polymerization or through post-polymerization modification, the material's properties can be further tuned. For example, incorporating phenyl groups can enhance thermal stability and refractive index, while the introduction of vinyl groups can allow for subsequent cross-linking to form thermoset materials.

Molecular Weight and Architecture: As with most polymers, the molecular weight of poly(1,1-dimethyl-1-silapentane) directly influences its mechanical properties. Higher molecular weights generally lead to increased tensile strength and toughness. The living nature of anionic ROP allows for precise control over the molecular weight. Furthermore, the ability to create different polymer architectures, such as block copolymers or star-shaped polymers, opens up possibilities for designing materials with specific morphologies and performance characteristics. For instance, block copolymers containing a polysilacyclopentane segment could be designed to self-assemble into nanostructured materials with applications in areas like lithography or as thermoplastic elastomers.

The table below summarizes the expected influence of structural modifications on the properties of polymers derived from silacyclic monomers, based on established principles in polymer science.

| Structural Feature | Modification | Expected Impact on Material Properties |

| Polymer Backbone | Introduction of aromatic units | Increased thermal stability and refractive index |

| Side Groups on Silicon | Replacement of methyl with longer alkyl chains | Increased flexibility, lower glass transition temperature |

| Side Groups on Silicon | Introduction of functional groups (e.g., vinyl, amino) | Enables cross-linking, improved adhesion, or other specific functionalities |

| Molecular Weight | Increase in chain length | Enhanced mechanical strength and toughness |

| Polymer Architecture | Creation of block or graft copolymers | Control over morphology and combination of properties from different polymer types |

Advanced Applications in Catalysis and Organic Synthesis

Silacyclopentane (B13830383) Derivatives as Ligands in Catalytic Systems

The incorporation of a silacyclopentane moiety into ligand architecture offers a distinct steric and electronic environment for a metal center. This has led to exploration in various catalytic applications, from polymerization to cross-coupling reactions.

While silyl (B83357) ligands, in general, are known to form stable complexes with transition metals due to their strong σ-donating characteristics, specific research on transition metal complexes featuring silacyclopentyl diamide (B1670390) ligands is not extensively documented in publicly available literature. However, the broader class of silylene ligands and related cyclic azasilanes, which feature silicon-nitrogen bonds, has been a subject of significant research. gelest.comrsc.org These complexes are valued for their ability to stabilize transition metals in low-valent states and have shown effectiveness in catalysis. rsc.org For instance, cyclic azasilanes are noted for their utility as coupling agents, particularly in modifying surfaces and creating nanoscale features, which points to the versatile reactivity of Si-N containing cyclic compounds. gelest.com

The development of novel catalysts is central to advancing the polyolefin industry. While a wide array of transition metal complexes serve as catalysts for olefin polymerization, the specific application of 1,1-dimethyl-1-silacyclopentane-based ligands is an area of specialized research. The general principle involves the ligand architecture around a metal center (such as nickel, palladium, or iron) influencing the polymerization activity, molecular weight, and branching of the resulting polymer.

Another related and widely employed industrial process is olefin hydrosilylation, used in the production of silicones and functional polymers. illinois.edu In these reactions, platinum-based catalysts are often used, and their activity can be triggered by heat, allowing for controlled curing processes. illinois.edu The design of ligands in these systems is crucial for achieving high turnover numbers and selectivity. illinois.edu Although direct examples linking this compound to commercial olefin polymerization catalysts are not prominent, its derivatives represent potential candidates for ligand design in this field, aiming to fine-tune the catalytic activity and properties of the resulting polymers.

Intermediates in Complex Organic Synthesis

The silacyclopentane framework is a powerful tool in organic synthesis, enabling the formation of key intermediates like silyl enol ethers for carbon-carbon bond formation and facilitating reactions with high levels of stereocontrol.

Silacyclopentane derivatives are effective reagents for the synthesis of silyl enol ethers, which are crucial intermediates for aldol (B89426) reactions. Silyl enol ethers are typically prepared by reacting a ketone with a silyl electrophile, such as a chlorosilane, in the presence of a base. researchgate.netwikipedia.org

Research has demonstrated the use of a 1-chloro-2,5-dimethyl-1-phenyl-1-silacyclopentane derivative for this purpose. researchgate.net The resulting silyl enol ethers can then react with aldehydes or ketones in the presence of a Lewis acid like titanium tetrachloride to yield cross-aldol products under mild conditions. researchgate.net This methodology is highly valuable as it allows for the regiospecific addition of carbonyl compounds. researchgate.net

The table below summarizes the diastereoselectivity observed in the aldol reaction between silyl enol ethers derived from a silacyclopentane reagent and benzaldehyde.

| Silyl Enol Ether Source | Aldol Product Diastereomer Ratio (R,R : R,S) | Selectivity Trend |

|---|---|---|

| 1-chloro-2,5-dimethyl-1-phenyl-1-silacyclopentane | Higher proportion of (R,R) form | Favors (R,R) diastereomer |

| 1-alkyl-1-chloro-2,5-diphenyl-1-sila-3-cyclopentene | Selective formation of (R,R) form | Highly selective for (R,R) diastereomer |

The chiral nature of certain silacyclopentane derivatives allows them to be used in stereoselective transformations, where the configuration of the silicon-containing group influences the stereochemical outcome of a reaction. This is particularly evident in the synthesis of polyols, where 1-oxa-2,2-(dimesityl)silacyclopentane acetals have been used as intermediates. researchgate.net The synthesis of these intermediates can involve a diastereoselective conjugate addition followed by a fluoride-catalyzed intramolecular hydrosilylation, ultimately leading to the desired polyol with high stereocontrol. researchgate.net

Furthermore, chiral silacyclopentane derivatives have been used to transfer chirality in aldol reactions. researchgate.net By preparing chiral silyl enol ethers from a chiral silacyclopentane, it is possible to achieve high chirality transfer to the resulting aldol products, demonstrating the utility of the silacyclopentane scaffold in asymmetric synthesis. researchgate.net

Broader Industrial and Research Significance

The research into this compound and its derivatives contributes to the broader field of organosilicon chemistry. These compounds serve as building blocks for creating novel silicon-containing molecules and materials. gelest.comresearchgate.net The ability to functionalize the silacyclopentane ring and use it in catalytic and synthetic applications opens pathways to new polymers, advanced materials, and complex organic molecules with potential applications in pharmaceuticals and materials science. gelest.comscripps.edu

Industrially, organosilanes are critical for a wide range of applications, including as adhesion promoters, crosslinking agents for polymers, and for surface modification in composites and microelectronics. gelest.com The development of new silane (B1218182) structures like those derived from silacyclopentane provides chemists and material scientists with new tools to enhance material properties, create more efficient synthetic routes, and design next-generation catalysts. gelest.comresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

The synthesis of functionalized silacyclopentanes is a key area of future development, moving beyond the parent 1,1-Dimethyl-1-silacyclopentane to create derivatives with tailored properties. Researchers are exploring highly selective methods to introduce a variety of functional groups at different positions on the silacyclopentane (B13830383) ring. researchgate.netelsevierpure.com

One promising approach involves the use of enantioenriched silacyclopentenol, which can be derived from the corresponding achiral silacyclopentene oxide. researchgate.net This chiral building block allows for the regio- and stereoselective introduction of functionalities through nucleophilic substitution reactions of related epoxides. researchgate.net Such methods open the door to a wide array of multifunctionalized chiral silacyclopentanes. elsevierpure.com

Future synthetic strategies are also expected to focus on:

Catalytic Asymmetric Synthesis: The development of catalytic methods for the asymmetric construction of both carbon- and silicon-stereogenic centers in silacyclopentanes is a significant goal. researchgate.net This would provide access to a vast library of new chiral organosilicon compounds.

Metal-Free Cycloadditions: Recent work on the formal [4+1] cycloaddition of photogenerated siloxycarbenes with dienes, which proceeds without a transition metal catalyst, presents an innovative, metal-free route to highly functionalized cyclopentenes that could be adapted for silacyclopentane synthesis. acs.org

Ring-Opening Polymerization (ROP): While ROP has been explored for related silacycles like 1,1-dimethyl-1-silacyclopent-3-ene, further investigation into the controlled ROP of this compound and its derivatives could lead to novel polysilacarbosilanes with unique properties.

Exploration of New Reactivity and Mechanistic Insights

A deeper understanding of the reactivity of the silacyclopentane ring and the mechanisms governing its transformations is crucial for its application in synthesis and materials science. Future research will likely focus on elucidating the intricate details of its reaction pathways.

The thermal decomposition of related compounds like 1,1-dimethyl-1-silacyclobutane has been shown to proceed through unstable intermediates containing silicon-carbon double bonds. rsc.org Similar studies on this compound could reveal novel reactive intermediates and open up new avenues for synthetic transformations.

Mechanistic investigations, particularly those aided by computational methods like Density Functional Theory (DFT), will be instrumental in understanding and predicting the outcomes of reactions involving this compound. dntb.gov.uanih.gov For instance, DFT calculations have been successfully used to elucidate the mechanism of the β-elimination of silacyclopentene oxides, a key step in the synthesis of functionalized silacyclopentanes. nih.gov

Advanced Characterization Techniques for Dynamic Processes

The five-membered silacyclopentane ring is not static; it undergoes dynamic conformational changes, such as ring-puckering. Advanced characterization techniques are essential to probe these dynamic processes, which can significantly influence the compound's reactivity and properties.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying these conformational dynamics. copernicus.orgnih.govnih.gov By analyzing NMR spectra at various temperatures, researchers can determine the energy barriers for ring inversion and identify the preferred conformations. copernicus.org While detailed dynamic NMR studies specifically on this compound are still an emerging area, the techniques applied to other cyclic systems, such as N-sulfonyl morpholines and cyclohexanes, provide a clear roadmap for future investigations. Such studies would provide crucial data on the flexibility of the silacyclopentane ring and how substituents influence its conformational landscape.

Other techniques that could be employed include:

Vibrational Spectroscopy (Infrared and Raman): To probe the vibrational modes associated with different ring conformations.

Electron Diffraction: To determine the gas-phase structure and conformation of the molecule.

Computational Chemistry in Predictive Material Design

Computational chemistry, particularly DFT, is becoming an indispensable tool for the rational design of new materials with desired properties. In the context of this compound, computational modeling can be used to predict the properties of polymers derived from it and to guide the synthesis of new materials.

For example, quantitative structure-property/activity relationship (QSPR/QSAR) models can be developed to correlate the structural features of silacyclopentane-based monomers with the properties of the resulting polymers. This predictive approach can accelerate the discovery of materials with specific thermal, mechanical, or optical characteristics.

Furthermore, computational studies can provide insights into the initial stages of material formation, such as the decomposition pathways of this compound when used as a precursor for materials like silicon carbide (SiC). Understanding these mechanisms is key to controlling the properties of the final material.

Expanding Applications in Advanced Materials and Catalysis

The unique properties of the silacyclopentane framework make it an attractive building block for advanced materials and a potential platform for the development of novel catalysts.

Advanced Materials:

Precursors to Silicon Carbide (SiC): Organosilicon compounds, including silacycloalkanes, are valuable single-source precursors for the chemical vapor deposition (CVD) of SiC thin films. rsc.orgnih.govcopernicus.org Future research will likely focus on optimizing the use of this compound and its derivatives to produce high-purity SiC with controlled properties for applications in high-temperature and high-power electronics.

Polysilacarbosilanes: As mentioned earlier, the ring-opening polymerization of silacyclopentane derivatives can lead to the formation of polysilacarbosilanes. These polymers are of interest for their thermal stability and potential applications as ceramic precursors and in other high-performance materials.

Catalysis: The development of functionalized silacyclopentanes opens up possibilities for their use in catalysis. By introducing catalytically active moieties onto the silacyclopentane scaffold, it may be possible to create novel catalysts with unique selectivity and reactivity. The stereochemical control achievable in the synthesis of functionalized silacyclopentanes is particularly relevant for applications in asymmetric catalysis. researchgate.net

While the direct catalytic applications of this compound are yet to be extensively explored, the broader field of organosilicon chemistry has demonstrated the potential of silicon-containing compounds in various catalytic transformations. Future research is expected to bridge this gap and explore the catalytic capabilities of this versatile molecule and its derivatives.

Q & A

Basic: What are the optimal synthetic routes for 1,1-Dimethyl-1-silacyclopentane, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of silacyclopentane derivatives typically involves cyclization of silicon-containing precursors. For analogous cyclopentane systems (e.g., 1,1-dimethylcyclopentane), methods include alkylation of cyclopentanol derivatives under acidic conditions or catalytic hydrogenation of cyclic ketones . For silicon analogs, hydrosilylation of cyclopentene with dimethylsilane in the presence of platinum catalysts (e.g., Karstedt catalyst) is a plausible route. Reaction temperature (70–120°C) and solvent polarity (e.g., toluene vs. THF) critically affect regioselectivity and yield. Characterization via GC-MS and <sup>29</sup>Si NMR is recommended to verify purity and structure .

Advanced: How can computational modeling resolve discrepancies in the reported thermodynamic properties of this compound?

Methodological Answer:

Conflicting data on boiling points or densities (e.g., cyclopentane derivatives in vs. ) may arise from experimental impurities or calibration errors. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict enthalpy of formation, dipole moments, and strain energy. Compare computed vibrational spectra (IR/Raman) with experimental data to validate models. Collaborative tools like NIST Chemistry WebBook provide benchmark datasets for cross-validation. For phase behavior, use molecular dynamics simulations (e.g., GROMACS) to model liquid-vapor equilibria under varied pressures .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methyl group environments (δ 0.5–1.5 ppm for Si-CH3) and ring protons (δ 1.5–2.5 ppm). Compare with 1,1-dimethylcyclopentane to assess silicon’s electronic effects.

- <sup>29</sup>Si NMR : A singlet near δ 10–20 ppm confirms the silicon center’s symmetry.

- Mass Spectrometry : Look for fragmentation patterns (e.g., loss of CH3 groups, m/z 98 base peak for cyclopentane analogs ).

- IR Spectroscopy : Si-C stretching modes (~600–800 cm<sup>−1</sup>) distinguish silacyclopentanes from carbon analogs .

Advanced: How does steric hindrance from the 1,1-dimethyl groups affect the reactivity of silacyclopentane in ring-opening reactions?

Methodological Answer:

Steric effects in 1,1-dimethyl-substituted rings (e.g., cyclopentane ) reduce nucleophilic attack at the silicon center. To study this:

Kinetic Experiments : Compare reaction rates of this compound with unsubstituted silacyclopentane in nucleophilic substitutions (e.g., with MeLi or H2O).

X-ray Crystallography : Resolve bond angles to quantify steric strain (e.g., C-Si-C angles >109.5° indicate distortion).

DFT Transition-State Analysis : Map energy barriers for ring-opening pathways. High steric bulk may favor unexpected pathways, such as β-hydride elimination .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent hydrolysis. Silacyclopentanes are moisture-sensitive and may release flammable gases (e.g., H2) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Conduct reactions in fume hoods with scrubbers for volatile silicon byproducts.

- Waste Disposal : Quench with ethanol/water mixtures before disposal to neutralize reactive intermediates .

Advanced: Can this compound serve as a precursor for silicon-based polymers, and how does its structure influence polymer properties?

Methodological Answer:

Silacyclopentanes are potential monomers for polysilanes via ring-opening polymerization (ROP). Key steps:

Catalyst Screening : Test Lewis acids (e.g., B(C6F5)3) or transition-metal catalysts for ROP efficiency.

Thermal Analysis : Use DSC/TGA to assess polymer stability (Tg, Tm). The dimethyl groups increase rigidity, raising Tg compared to linear polysiloxanes.

Mechanical Testing : Measure tensile strength and elasticity; cross-linking via pendant Si-CH3 groups may enhance durability .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography : Use GC-FID with a nonpolar column (e.g., DB-5) to separate silacyclopentane from cyclic byproducts (retention time ~8–10 min).

- Elemental Analysis : Confirm C/Si ratios match theoretical values (C: ~58%, Si: ~19%).

- Boiling Point Verification : Compare experimental values (e.g., 72°C for cyclopentane analogs ) with literature to detect impurities .

Advanced: What strategies mitigate data inconsistencies in silacyclopentane thermodynamic databases?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple sources (e.g., NIST , PubChem ) and apply statistical weighting to resolve outliers.

- Reproducibility Protocols : Standardize measurement conditions (e.g., pressure, calibration standards) across labs.

- Machine Learning : Train models on existing datasets to predict missing properties (e.g., enthalpy of vaporization) and flag anomalous entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.